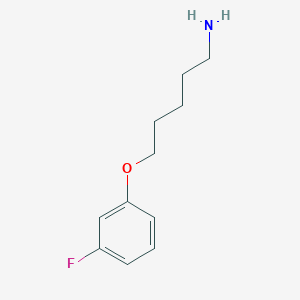

5-(3-Fluorophenoxy)pentan-1-amine

Vue d'ensemble

Description

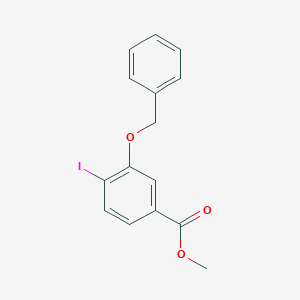

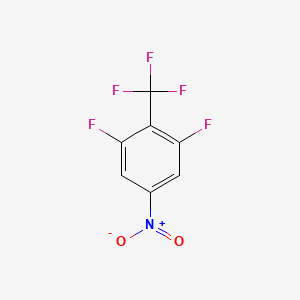

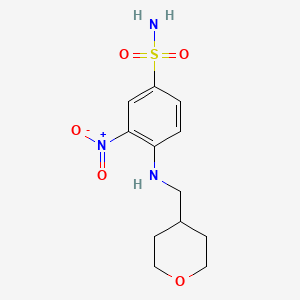

5-(3-Fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C11H16FNO . It is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of 5-(3-Fluorophenoxy)pentan-1-amine consists of a pentan-1-amine chain with a fluorophenoxy group attached at the 5th carbon .Applications De Recherche Scientifique

Radical Fluorination in Medicinal Chemistry

The radical fluorination of 3-fluorobicyclo[1.1.1]pentan-1-amine demonstrates its potential as a unique and important building block in medicinal chemistry, emphasizing the necessity for new and intriguing compounds. This process involves an expedient synthesis, indicating a modern trend in the exploration of novel chemical spaces (Goh & Adsool, 2015).

Development of Bicyclo[1.1.1]pentan-1-amine

Bicyclo[1.1.1]pentan-1-amine serves as a crucial moiety in medicinal chemistry. The synthesis of this compound, although not extensively explored, is critical. A new route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible method, signifying its importance in medicinal applications (Goh et al., 2014).

Bicyclo[1.1.1]pentan-1-amines as Bioisosteres

The aminoalkylation of [1.1.1]Propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, highlights their role as effective bioisosteres for aromatic rings and other chemical groups. This process showcases the potential of these compounds in pharmaceutical applications, especially due to their ability to streamline syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Hepatitis C NS5B Inhibitors and Bicyclo[1.1.1]Pentane

In the search for hepatitis C NS5B inhibitors, the incorporation of bicyclo[1.1.1]pentane into the chemical scaffold demonstrated improved metabolic stability. These inhibitors exhibited an unexpected in vivo conjugation pathway, which involved a phosphocholine moiety bound to the bicyclic moiety, indicating a novel approach in drug development and a potential interference with routine phospholipid synthesis (Zhuo et al., 2016).

Safety and Hazards

Aromatic amines, which include compounds similar to 5-(3-Fluorophenoxy)pentan-1-amine, can significantly harm human health and the environment. They can cause health issues in individuals who are occupationally exposed to such chemicals. Nonoccupational exposure to tobacco smoke and household products can also cause health issues. Water and soil contamination by these pollutants adversely affects aquatic organisms and groundwater quality .

Orientations Futures

5-(3-Fluorophenoxy)pentan-1-amine has attracted attention for its potential applications in various fields of research. Bicyclo[1.1.1]pentane (BCP), a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, has been synthesized directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles . This suggests potential future directions for the development of 5-(3-Fluorophenoxy)pentan-1-amine and similar compounds.

Propriétés

IUPAC Name |

5-(3-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXOBPLLWXMFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenoxy)pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)